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Compound of Interest

Compound Name: E7130

Cat. No.: B12381793 Get Quote

The investigational drug code E7130 has been associated with two distinct anticancer agents

with different mechanisms of action. This guide provides a head-to-head comparison of both

entities against relevant alternatives, supported by experimental data, to aid researchers,

scientists, and drug development professionals.

Part 1: E7130 (Halichondrin B Analog) - A
Microtubule and Tumor Microenvironment
Modulator
E7130 is a synthetically produced analog of halichondrin B, a complex natural product isolated

from a marine sponge.[1][2] It functions as a potent microtubule dynamics inhibitor but is

distinguished from other agents in its class by its additional ability to modulate the tumor

microenvironment (TME).[3][4] Specifically, it reduces the presence of cancer-associated

fibroblasts (CAFs) and promotes tumor vascular remodeling.[1][5][6]

Mechanism of Action
E7130 exerts a dual antitumor effect. Firstly, like other microtubule-targeting agents, it disrupts

microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[7] Secondly, it

uniquely remodels the TME. In preclinical models, E7130 has been shown to decrease α-SMA-

positive CAFs, which are known to contribute to a desmoplastic, immunosuppressive TME.[1]

[4] This reduction is achieved by inhibiting the TGF-β-induced transformation of fibroblasts into
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myofibroblasts, a process that involves the PI3K/AKT/mTOR signaling pathway.[4][6] By

ameliorating the TME, E7130 may enhance the efficacy of other anticancer therapies.[3][5]
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Figure 1. Mechanism of E7130 (Halichondrin Analog) in suppressing Cancer-Associated

Fibroblasts.
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Direct comparative efficacy studies between E7130 and other microtubule inhibitors like

taxanes are limited. The key distinction lies in E7130's unique TME-modifying effects.[3] While

taxanes primarily target the microtubule cytoskeleton within the cancer cell, E7130 adds a

second layer of activity by targeting the surrounding stroma.[8][9]

Parameter
E7130 (Halichondrin
Analog)

Taxanes (e.g., Paclitaxel,
Docetaxel)

Primary Target Tubulin/Microtubules[7] Tubulin/Microtubules[8]

Secondary Target
Tumor Microenvironment

(CAFs)[4]
Primarily cancer cells[9]

Mechanism

Inhibits microtubule dynamics;

Disrupts TGF-β signaling in

fibroblasts[6]

Promotes microtubule

polymerization and

stabilization[10]

Reported IC50
0.01 - 0.1 nM (in various

cancer cell lines)[6]

Low nM range (varies by cell

line)

Key Differentiator

Dual action on cancer cells

and TME, potentially

overcoming stromal-based

resistance[3]

Well-established efficacy, but

subject to resistance

mechanisms like drug efflux

pumps[8]

Experimental Protocols
In Vitro Anti-proliferative Assay:[6]

Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2) are seeded in multi-well plates.

Cells are treated with serial dilutions of E7130 for a specified period (e.g., 72 hours).

Cell viability is assessed using a standard method like the MTS or MTT assay.

IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model:[6]
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Human cancer cells (e.g., HSC-2) are subcutaneously implanted into immunocompromised

mice (e.g., BALB/c nude).

Once tumors reach a specified volume, mice are randomized into treatment and control

groups.

E7130 is administered intravenously (e.g., 45-180 µg/kg). Combination therapies (e.g., with

cetuximab) may also be evaluated.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers

like microvessel density (CD31) and CAFs (α-SMA).

First-in-Human Clinical Trial Protocol (Dose Escalation):[11]

Patient Population: Adults with advanced solid tumors refractory to standard therapy.

Study Design: Dose-escalation study with two dosing schedules evaluated: once every three

weeks (Q3W) and once every two weeks (Q2W).

Administration: E7130 administered as an intravenous infusion.

Primary Endpoints: Safety, tolerability, incidence of dose-limiting toxicities (DLTs), and

determination of the maximum tolerated dose (MTD).

Secondary Endpoints: Pharmacokinetics, pharmacodynamics (biomarker changes), and

preliminary antitumor activity.

Part 2: Tasurgratinib (Formerly E7090/E7130) - A
Selective FGFR Inhibitor
Tasurgratinib (formerly known as E7090 and also referred to as E7130 in some contexts) is an

orally available, selective, and potent inhibitor of fibroblast growth factor receptors 1, 2, and 3

(FGFR1-3).[12][13][14] Aberrations in the FGFR signaling pathway are known oncogenic

drivers in various cancers, most notably intrahepatic cholangiocarcinoma (iCCA) with FGFR2

fusions or rearrangements.[14][15]
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Mechanism of Action
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs),

activate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.

These pathways regulate cell proliferation, survival, migration, and angiogenesis. In cancers

with FGFR gene fusions or mutations, the receptor is constitutively active, leading to

uncontrolled cell growth. Tasurgratinib binds to the ATP-binding site of FGFR1-3, blocking its

kinase activity and inhibiting downstream signaling, thereby exerting its antitumor effect.[14][15]
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Figure 2. Tasurgratinib inhibits the constitutively active FGFR signaling pathway.

Head-to-Head Comparison: Preclinical Data vs. Other
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A key challenge in targeted therapy is acquired resistance. Tasurgratinib has been evaluated

against other FGFR inhibitors for its activity on common resistance mutations.

FGFR2 Status Tasurgratinib Pemigatinib Infigratinib Futibatinib

Wild-Type Potent Inhibition Potent Inhibition Potent Inhibition Potent Inhibition

N549H/K

Mutation
Activity Retained Resistant Resistant Resistant

L617F Mutation Reduced Activity Activity Retained Activity Retained Activity Retained

M537I Mutation Reduced Activity Activity Retained Activity Retained Activity Retained

Data sourced

from a preclinical

cell-based

NanoBRET

assay study.[15]

This preclinical evidence suggests tasurgratinib may be effective against certain acquired

resistance mutations (N549H/K) that confer resistance to other FGFR inhibitors like pemigatinib

and infigratinib.[15]

Head-to-Head Comparison: Clinical Trial Data in
Cholangiocarcinoma
Tasurgratinib, pemigatinib, and infigratinib have all been evaluated in Phase 2 trials for

previously treated, unresectable or metastatic cholangiocarcinoma with FGFR2 fusions or

rearrangements.
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Parameter
Tasurgratinib
(Phase 2)[16][17]

Pemigatinib
(FIGHT-202)[18][19]

Infigratinib (Phase
2)[18][20]

Patient Population ≥1 prior chemotherapy ≥1 prior therapy ≥1 prior therapy

Number of Patients 63 107 108

Objective Response

Rate (ORR)
30.2% 36% 23%

Median Duration of

Response (DoR)
5.6 months 9.1 months 5.0 months

Median Progression-

Free Survival (PFS)
5.4 months 6.9 months 7.3 months

Common Grade ≥3

Adverse Events

Lipase increased,

hyperphosphatemia[1

7]

Hypophosphatemia,

arthralgia

Hyperphosphatemia,

stomatitis

Note: Cross-trial comparisons should be interpreted with caution due to potential differences in

study design, patient populations, and methodologies.

Experimental Protocols
Preclinical Experimental Workflow: The preclinical evaluation of an FGFR inhibitor like

tasurgratinib typically follows a structured workflow to establish potency, selectivity, and in vivo

efficacy before advancing to clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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